5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine is a chemical compound with significant relevance in medicinal chemistry due to its structural features and potential biological activities. The compound is classified as an isoxazole derivative, which is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. Isoxazole derivatives are known for their diverse biological activities, making them valuable in drug development.
The compound has the following chemical identifiers:
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine belongs to the class of compounds known as halogenated isoxazoles, which often exhibit enhanced pharmacological properties due to the presence of halogen atoms that can influence molecular interactions and biological activity .
The synthesis of 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach is the cyclization of hydroxylamine with suitable carbonyl compounds or nitrile oxides.
Recent advancements have also introduced metal-free synthetic routes, which enhance the sustainability of the synthesis process by reducing toxic waste and improving yield .
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine can participate in various chemical reactions typical for halogenated aromatic compounds:
These reactions are essential for developing derivatives with enhanced biological activities .
The mechanism of action for compounds like 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine often involves interaction with specific biological targets, such as enzymes or receptors. Isoxazole derivatives have been studied for their potential roles as:
Research indicates that modifications on the isoxazole ring can enhance binding affinity and selectivity towards these targets .
The physical properties of 5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine include:
The compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to its potential toxicity .
5-(2-Bromo-4-fluorophenyl)isoxazol-3-amine has several applications in scientific research:
Regioselective assembly of the 5-(2-bromo-4-fluorophenyl)isoxazol-3-amine core relies on [3+2] cycloadditions between halogenoximes and fluorinated dipolarophiles. Metal-free reactions of in situ-generated nitrile oxides (from halogenoximes) with alkynes/alkenes enable precise control over substituent positioning. For example, cycloadditions between 2-bromo-3,3,3-trifluoroprop-1-ene (2) and chloroximes (1a-o) using NaHCO₃ in ethyl acetate yield exclusively 3,5-disubstituted isoxazoles (3a-o, 6), with no 3,4-isomers detected. This regioselectivity arises from minimized steric repulsion in transition state TS2 (favoring 3,5-products) versus TS1 (disfavored due to clashes between R-groups, CF₃, and Br atoms) [1]. Quantum calculations (RI-BP86 and RI-B97-D methods) confirm thermodynamic preference for TS2, with ΔG values up to 3.2 kcal/mol lower than TS1 for bulky substrates [1] [10].
Table 1: Regioselectivity in Cycloadditions of Halogenoximes with Trifluoropropene
Entry | Chloroxime (R) | Product | Yield (%) | Regioisomer Ratio |
---|---|---|---|---|
1 | CO₂Et (1a) | 3a | 69 | >99:1 (3,5:3,4) |
4 | 4-FC₆H₄ (1d) | 3d | 73 | >99:1 |
6 | Amino acid (1f) | 3f | 89 | >99:1 |
10 | Solubilized (1j) | 3j | 81* | >99:1 |
*Reaction in EtOAc/THF (1:1)
Halogenoximes serve as versatile precursors for synthesizing fluorinated isoxazoles without metal catalysts. Cycloadditions between bromooximes (e.g., 1f) and 2-bromo-3,3,3-trifluoroprop-1-ene (2) proceed efficiently under mild conditions (NaHCO₃, EtOAc, 20–25°C), enabling gram-scale synthesis (up to 150 g) of 5-(trifluoromethyl)isoxazoles like 3f in 73–95% yield [1]. This method tolerates diverse functional groups, including esters (1a), bromomethyl (1h), and N-Boc-protected amines (1k-o). For electron-deficient aryl chloroximes (e.g., 4-FC₆H₄, 1d), yields reach 73% (Entry 4, Table 1), while heteroaryl systems (e.g., 2-thienyl, 1e) require optimized workups (40% yield) [1] [10]. The scalability and absence of transition metals make this route ideal for pharmaceutical intermediates like fluorinated analogs of ABT-418 and ESI-09 [1].
Late-stage fluorination of hydroxymethyl or formyl precursors provides access to 5-(fluoromethyl)isoxazoles. Deoxofluorination of 5-hydroxymethylisoxazoles (from propargylic alcohol cycloadditions) using reagents like DAST or Deoxo-Fluor yields 5-(fluoromethyl) derivatives, albeit with moderate efficiency (60–75%) [1] [8]. A superior alternative employs nucleophilic substitution of 5-(bromomethyl)isoxazoles with KF or TBAF. For example, 5-(bromomethyl)-3-(4-fluorophenyl)isoxazole undergoes fluoride displacement to form 5-(fluoromethyl) analogs in >85% yield, minimizing side reactions [1] [3]. This strategy is particularly valuable for introducing (^{18}\text{F}) isotopes for PET imaging. Additionally, Ruppert–Prakash reagent (TMSCF₃) adds to isoxazole-5-carbaldehydes to generate β,β,β-trifluoro-α-hydroxyethyl derivatives, expanding the scope of side-chain fluorination [1].
Microwave irradiation and solid-phase techniques enhance the scalability of 5-(2-bromo-4-fluorophenyl)isoxazol-3-amine synthesis. Microwave-assisted cyclization of chalcones with hydroxylamine hydrochloride reduces reaction times from hours to minutes (5–10 min at 150°C) while improving yields by 15–20% [5] [10]. Solid-phase routes employ resin-bound halogenoximes, enabling combinatorial synthesis via [3+2] cycloadditions and automated purification. For instance, Wang resin-linked oximes react with fluorinated alkynes to generate isoxazole libraries after TFA cleavage [10]. These methods achieve throughputs of 50–100 analogs/week with >90% purity, critical for drug discovery. Process optimization studies demonstrate that cycloadditions scale linearly from milligrams to 100 g under microwave conditions, with no erosion in regioselectivity or yield [10].
Table 2: Optimization of Scalable Synthesis Techniques
Parameter | Conventional Method | Microwave/SPPS Method | Improvement |
---|---|---|---|
Reaction Time | 3–24 h | 5–15 min | 12–100× faster |
Typical Yield | 60–75% | 75–92% | +15–20% |
Scale Feasibility | ≤100 g | ≤1 kg | Enhanced throughput |
Purification | Column chromatography | Filtration/precipitation | Simplified workflow |
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8